molecular formula C20H36O2 B089195 (1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol CAS No. 11056-03-4

(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

Cat. No.: B089195
CAS No.: 11056-03-4
M. Wt: 308.5 g/mol
InChI Key: LEOHDQKUMQKLMP-HHQLMWAKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is a complex organic compound with a unique structure. This compound is characterized by its decahydro naphthalene core, which is substituted with a hydroxy-pentenyl group and multiple methyl groups. The stereochemistry of the compound is specified by the (1R,4aβ) and (E) designations, indicating the spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Decahydro Naphthalene Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to saturate the ring system.

    Introduction of the Hydroxy-Pentenyl Group: This step involves the addition of the hydroxy-pentenyl group to the naphthalene core. This can be done through a Grignard reaction or a similar organometallic reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and hydrogenation steps, as well as the use of automated systems for the addition of the hydroxy-pentenyl group and methylation.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce any double bonds present.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO₄.

    Reduction: LiAlH₄ or NaBH₄.

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the hydrophobic naphthalene core can interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Decahydro-2-naphthol: Similar core structure but lacks the hydroxy-pentenyl group.

    Tetramethylnaphthalene: Similar methylation pattern but lacks the hydroxy-pentenyl group.

    Hydroxymethyl naphthalene: Similar hydroxy group but different overall structure.

Uniqueness

(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

11056-03-4

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17-,19+,20-/m1/s1

InChI Key

LEOHDQKUMQKLMP-HHQLMWAKSA-N

Isomeric SMILES

C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@H]2CC[C@@]1(C)O)(C)C)C

SMILES

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C

Canonical SMILES

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Reactant of Route 2
(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Reactant of Route 3
Reactant of Route 3
(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Reactant of Route 4
(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Reactant of Route 5
(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Reactant of Route 6
(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.